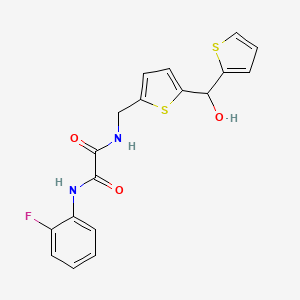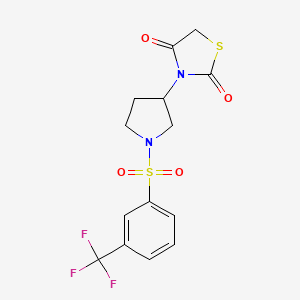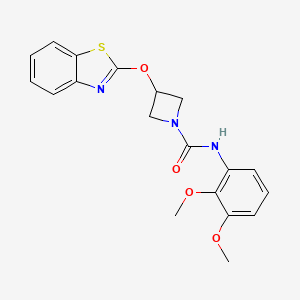![molecular formula C23H18Cl2N4OS B2591983 N-(3,4-ジクロロフェニル)-2-[(5-ベンジル-4-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド CAS No. 720667-96-9](/img/structure/B2591983.png)
N-(3,4-ジクロロフェニル)-2-[(5-ベンジル-4-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2N4OS and its molecular weight is 469.38. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物中の4,5-二置換-4H-1,2,4-トリアゾール-3-チオール部分の存在は、抗菌効果と関連付けられています . 研究者らは、特に細菌株に対する抗菌剤としての可能性を探求してきました。その作用機序と有効性に関するさらなる調査が必要です。
抗がん研究
腫瘍学の分野では、がん治療のための新規化合物を常に探求しています。 トリアゾール骨格は、抗がん研究で有望な結果を示しています . 研究者らは、この化合物を補助療法として、あるいは新しい抗がん剤開発のためのリード化合物として利用する可能性を探求するかもしれません。
抗てんかん効果
トリアゾールは、抗てんかん特性について調査されてきました . この化合物の独特な構造は、神経細胞の興奮性に影響を与え、てんかんや関連する疾患におけるさらなる研究の基礎を提供する可能性があります。
電気化学的および光学的な用途
生物活性とは直接関係ありませんが、特定のトリアゾールのレドックス特性により、電気化学的および光学デバイスで使用されています . 研究者らは、N-(3,4-ジクロロフェニル)-2-[(5-ベンジル-4-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドをこれらの用途で利用する可能性を探求する可能性があります。
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with certain enzymes or receptors in cancer cells, thereby inhibiting their growth and proliferation .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . The compound may interact with its targets, leading to changes in the cellular processes that result in cell death .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These compounds may affect multiple biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic effects towards cancer cells, with some compounds showing promising activity against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
生化学分析
Biochemical Properties
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes .
Cellular Effects
The effects of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . Furthermore, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting drug metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide have been studied over time. This compound exhibits stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The degradation products of this compound may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This compound can affect metabolic flux and alter the levels of metabolites in cells . Additionally, it may require specific cofactors for its metabolic activity, which can influence its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is crucial for its activity and function. This compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .
特性
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-19-12-11-17(14-20(19)25)26-22(30)15-31-23-28-27-21(13-16-7-3-1-4-8-16)29(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQGBAMWEZTFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2591900.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)

![5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B2591907.png)
![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)
![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)
![(1R,2R)-2-[(3-chloropyridin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2591912.png)



![4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine](/img/structure/B2591920.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2591922.png)
